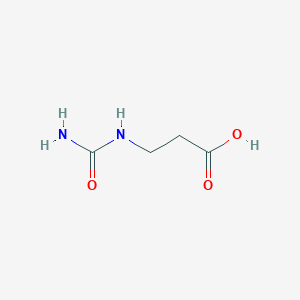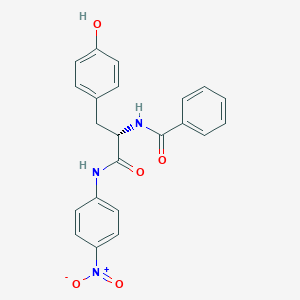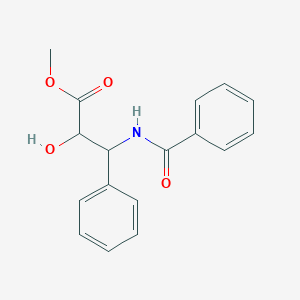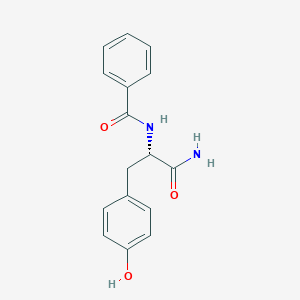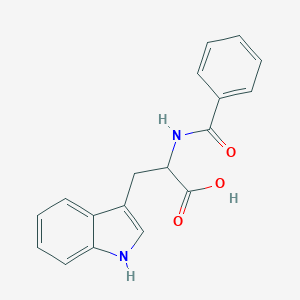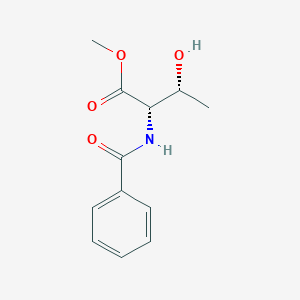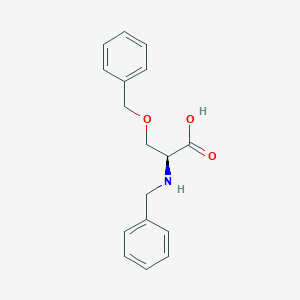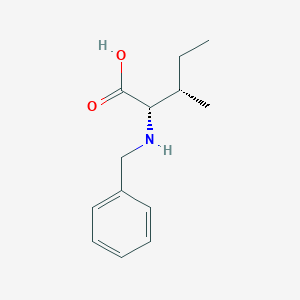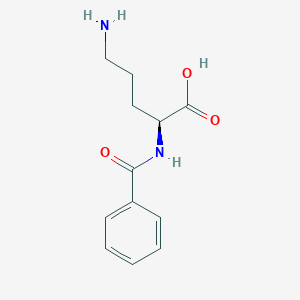
N2-Benzoyl-L-ornithine
Overview
Description
N2-Benzoyl-L-ornithine, also known as this compound, is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236,27 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N2-Benzoyl-L-ornithine, also known as BZ-ORN-OH, primarily targets the enzyme Ornithine N-benzoyltransferase . This enzyme catalyzes the chemical reaction involving benzoyl-CoA and L-ornithine, producing CoA and N2,N5-dibenzoyl-L-ornithine .
Mode of Action
The compound interacts with its target, Ornithine N-benzoyltransferase, by serving as a substrate for the enzyme. The enzyme catalyzes the transfer of a benzoyl group from benzoyl-CoA to L-ornithine, resulting in the formation of N2,N5-dibenzoyl-L-ornithine .
Biochemical Pathways
This compound is involved in the urea cycle , one of the major interactive pathways for carbon © and nitrogen (N) assimilation and partitioning . The products of this pathway have a wide range of physiological functions in organisms . It also plays a role in the production of polyamines, organic compounds that are highly concentrated in the brain .
Pharmacokinetics
For instance, similar compounds like L-ornithine phenylacetate have been studied, and body weight and hepatic function were found to be significant factors determining their exposure .
Result of Action
It’s known that the compound plays a role in the urea cycle and the production of polyamines . These processes are crucial for various physiological functions, including detoxification of ammonia and brain function .
Biochemical Analysis
Biochemical Properties
N2-Benzoyl-L-ornithine interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme ornithine N-benzoyltransferase . This enzyme catalyzes the chemical reaction that converts benzoyl-CoA and L-ornithine into CoA and N2,N5-dibenzoyl-L-ornithine .
Cellular Effects
It is known that L-ornithine, a related compound, plays a crucial role in the urea cycle, which is essential for detoxifying ammonia in the liver .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme ornithine N-benzoyltransferase. This enzyme catalyzes the transfer of a benzoyl group from benzoyl-CoA to L-ornithine, yielding N2,N5-dibenzoyl-L-ornithine .
Metabolic Pathways
This compound is involved in the metabolic pathway catalyzed by ornithine N-benzoyltransferase . This enzyme is part of the transcarbamylase protein family, which plays a crucial role in the biosynthesis of citrulline and arginine, ammonia homeostasis, and the urea cycle in mammals .
Properties
IUPAC Name |
(2S)-5-amino-2-benzamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-8-4-7-10(12(16)17)14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKONOCQSEOHHJW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426830 | |
| Record name | N2-Benzoyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17966-71-1 | |
| Record name | N2-Benzoyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


